1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
CAS No.: 648917-79-7
Cat. No.: VC2387770
Molecular Formula: C12H13FN2O4
Molecular Weight: 268.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648917-79-7 |
|---|---|
| Molecular Formula | C12H13FN2O4 |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
| Standard InChI Key | JLYBRZKHLYQTQU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Introduction
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C12H13FN2O4 and a molecular weight of 268.24 g/mol . It is characterized by a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a carboxylic acid moiety. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves the reaction of 4-fluoro-2-nitroaniline with piperidine-4-carboxylic acid or its derivatives under specific conditions. The reaction may require a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions and Analysis
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
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Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-(4-fluoro-2-aminophenyl)piperidine-4-carboxylic acid.
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Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit:
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Antidepressant Activity: Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects.
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Anticancer Properties: Preliminary investigations have shown that compounds containing the piperidine structure can inhibit cancer cell proliferation, making them candidates for further drug development.
Biological Research
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is utilized in biological studies to explore its interactions with biological systems:
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Cell Culture Studies: It has been employed in cell biology experiments to assess its effects on cellular processes such as apoptosis and cell signaling pathways.
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Drug Interaction Studies: Researchers use this compound to investigate how it interacts with various receptors and enzymes, providing insights into its mechanism of action.
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials with specific properties:
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Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of polymers, enhancing their mechanical and thermal properties.
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Coatings and Adhesives: Its chemical characteristics make it suitable for formulating advanced coatings and adhesives with improved performance metrics.
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